molecular formula C22H20N4O5S2 B2402247 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 686772-49-6

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2402247
CAS RN: 686772-49-6
M. Wt: 484.55
InChI Key: BWOIXOUWTYIOAI-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thieno[3,2-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential antimicrobial activity .


Synthesis Analysis

The synthesis of related compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) as a catalyst, and a 30-minute reaction time .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include an ethoxyphenyl group, a tetrahydrothieno[3,2-d]pyrimidin-2-yl group, and a nitrophenyl group .

Scientific Research Applications

Antitumor Agents

This compound has been synthesized and evaluated as a potent antitumor agent . It has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

EZH2 Inhibitors

The compound is part of a series of substituted thieno[3,2-d]pyrimidine derivatives synthesized as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene repression. Inhibitors of EZH2 are being investigated for their potential to treat certain types of cancer .

Antiproliferative Activity

The compound has demonstrated antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . This suggests its potential use in therapies aimed at inhibiting the proliferation of cancer cells .

Low Toxicity

Despite its potent antitumor and antiproliferative activities, the compound has shown low toxicity against HEK-293T cells . This is an important characteristic for potential therapeutic agents, as it indicates a good safety profile .

Antibacterial Activity

A similar compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, has been identified as having broad-spectrum antibacterial activity . While not exactly the same, the structural similarities suggest that your compound may also have potential as an antibacterial agent .

Antifungal Activity

The same compound mentioned above also demonstrated reasonable antifungal activity . Again, this suggests a potential application for your compound in antifungal therapies .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-2-31-17-9-7-15(8-10-17)25-21(28)20-18(11-12-32-20)24-22(25)33-13-19(27)23-14-3-5-16(6-4-14)26(29)30/h3-10H,2,11-13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOIXOUWTYIOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

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